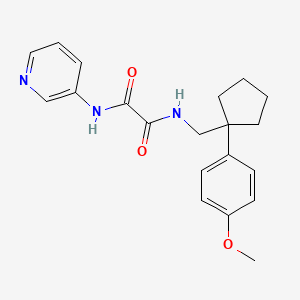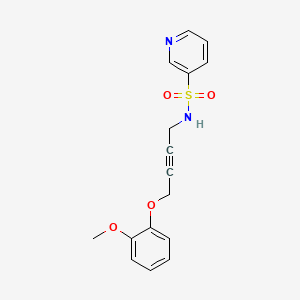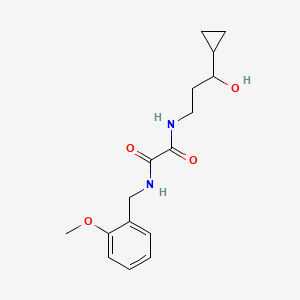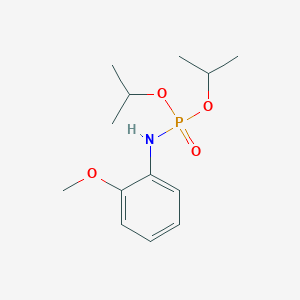
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as MPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPO belongs to the family of oxalamide derivatives, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and apoptosis. This compound has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to possess anti-viral properties by inhibiting the replication of viruses such as hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
One of the advantages of using N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide in lab experiments is its potential therapeutic applications in various scientific research fields. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. This compound is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Another direction is to explore the potential therapeutic applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound to make it more accessible for lab experiments and potential drug development.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential therapeutic applications in various scientific research fields. The synthesis of this compound involves a multi-step process, and its mechanism of action is not fully understood. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the development of new drugs. However, its limited availability and high cost are some of the limitations for its use in lab experiments. Future research could focus on exploring the potential therapeutic applications of this compound and developing more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with cyclopentanone in the presence of sodium hydride to form 1-(4-methoxyphenyl)cyclopentanol. The resulting compound is then reacted with 2-bromoethyl methyl ether to form 1-(4-methoxyphenyl)cyclopentyl methyl ether. The final step involves the reaction of 1-(4-methoxyphenyl)cyclopentyl methyl ether with pyridine-3-carboxylic acid to form this compound.
Scientific Research Applications
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide has been found to have potential therapeutic applications in various scientific research fields. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess anti-viral properties, making it a potential candidate for the development of anti-viral drugs.
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-17-8-6-15(7-9-17)20(10-2-3-11-20)14-22-18(24)19(25)23-16-5-4-12-21-13-16/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFFDGWOXCFCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677435.png)

![N-(4-ethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2677438.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2677444.png)
![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)
![1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2677448.png)



![1,7-dimethyl-8-(2-(4-methylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677457.png)
![5-chloro-2-methoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2677458.png)